BenchChemオンラインストアへようこそ!

1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

Myeloperoxidase inhibition Inflammatory disease Structure-activity relationship

1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one (CAS 1217212-57-1) is a synthetic chalcone derivative bearing a 3-aminophenyl A-ring and a 4-(trifluoromethyl)phenyl B-ring, with molecular formula C₁₆H₁₂F₃NO and molecular weight 291.27 g/mol. It is supplied as the (E)-configured isomer, typically at ≥95% purity, and is commercially catalogued under entries such as CM552505.

Molecular Formula C16H12F3NO
Molecular Weight 291.27 g/mol
CAS No. 1217212-57-1
Cat. No. B1439803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
CAS1217212-57-1
Molecular FormulaC16H12F3NO
Molecular Weight291.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C16H12F3NO/c17-16(18,19)13-7-4-11(5-8-13)6-9-15(21)12-2-1-3-14(20)10-12/h1-10H,20H2/b9-6+
InChIKeyXUPSCJGHYOBPDY-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one (CAS 1217212-57-1): Chalcone Scaffold Identity and Key Physicochemical Attributes for Procurement


1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one (CAS 1217212-57-1) is a synthetic chalcone derivative bearing a 3-aminophenyl A-ring and a 4-(trifluoromethyl)phenyl B-ring, with molecular formula C₁₆H₁₂F₃NO and molecular weight 291.27 g/mol . It is supplied as the (E)-configured isomer, typically at ≥95% purity, and is commercially catalogued under entries such as CM552505 . The α,β-unsaturated ketone core links two electronically differentiated aromatic rings, which collectively underpin its reactivity as both a Michael acceptor and a modular synthetic building block [1].

Why In-Class or Regioisomeric Substitution Fails for 1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one: Three Non-Interchangeable Structural Features


Three structural features make this specific chalcone non-substitutable by generic analogs. First, the amino group is positioned at the meta (3-) rather than para (4-) locus on the A-ring; the 4′-amino regioisomer preferentially engages hydrogen-bonding networks in myeloperoxidase (MPO) active sites, whereas the 3-amino isomer projects the amine into a chemically distinct electrostatic environment that alters both condensation chemistry and target engagement [1] [2]. Second, the 4-trifluoromethyl group on the B-ring is critical: SAR studies on hCYP1B1 show that relocating or removing the 4′-CF₃ substituent eliminates low-nanomolar potency [3]. Third, the pairing of a meta-amino A-ring with a para-CF₃ B-ring creates an electronic push-pull system that is absent in mono-substituted or ortho-substituted analogs, directly affecting UV-Vis absorption maxima and nonlinear optical (NLO) properties [4].

Quantitative Differentiation Evidence: 1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one vs. Closest Analogs


MPO Chlorinating Activity Inhibition: 4′-Amino-4-CF₃ Chalcone vs. 4′-Amino-4-F and 4′-Amino-4-CH₃ Analogs

The closest characterized analog, (2Z)-1-(4-aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one (the 4′-amino regioisomer), inhibited human MPO chlorinating activity with IC₅₀ = 0.63 μM at 37 °C, as reported in the BRENDA enzyme database [1]. For context, 4′-aminochalcone (unsubstituted B-ring) gave IC₅₀ = 0.265 ± 0.036 μM, 4′-amino-4-fluorochalcone IC₅₀ = 0.250 ± 0.081 μM, and 4′-amino-4-methylchalcone IC₅₀ = 0.250 ± 0.012 μM in the same assay [2]. Although the 3-amino regioisomer was not directly tested in these head-to-head studies, the 4′-amino-4-CF₃ pair demonstrates that B-ring CF₃ substitution preserves micromolar MPO potency while introducing distinct electronic and steric properties versus halogen or methyl congeners, a SAR trend that can be rationally extrapolated to the 3-amino core.

Myeloperoxidase inhibition Inflammatory disease Structure-activity relationship

hCYP1B1 Inhibitory Potency: Critical Role of 4′-CF₃ on Chalcone B-Ring

In a systematic SAR investigation, Wu et al. demonstrated that introducing a 4′-trifluoromethyl group on the chalcone B-ring was essential for achieving sub-10 nM hCYP1B1 inhibition. The 4′-CF₃ lead compound A9, and further optimized derivative B18 (IC₅₀ = 3.6 nM, Ki = 3.92 nM), potently inhibited hCYP1B1 in a competitive manner without activating the aryl hydrocarbon receptor (AhR) [1]. By contrast, chalcones lacking the 4′-CF₃ substituent showed dramatically reduced or no hCYP1B1 activity. Although the specific 3-amino analog was not included in this study, the data establish 4′-CF₃ as a pharmacophoric requirement for hCYP1B1 engagement, directly applicable to the target compound when used in CYP1B1-focused screening cascades.

CYP1B1 inhibition Cancer chemoprevention AhR antagonism

Electronic Absorption Differentiation: 3-Amino vs. 4-Amino Substitution Shifts π→π* and n→π* Transitions

Figueroa-Ariza and Paez-Sierra performed time-dependent DFT analysis on 3-aminochalcone and 4-aminochalcone, revealing that the amino position dictates the relative energies of π→π* and n→π* electronic transitions [1]. The 3-amino isomer exhibits a distinct solvatochromic shift pattern due to differential conjugation with the enone carbonyl, resulting in UV-Vis absorption maxima that differ from the 4-amino isomer by approximately 15–30 nm depending on solvent polarity. The addition of the 4′-CF₃ group on the B-ring further perturbs the intramolecular charge-transfer (ICT) band, a feature that can be experimentally verified but has not yet been reported for this exact compound.

Spectroscopic characterization Nonlinear optics TD-DFT

Synthetic Versatility: 3-Amino Group as a Regioselective Derivatization Handle vs. 4-Amino or 2-Amino Analogs

The meta-amino substituent on the A-ring permits chemoselective derivatization (e.g., amidation, sulfonylation, or diazotization) with regiochemical outcomes that differ from the para-amino isomer. In polymer chemistry, (2-aminophenyl)chalcones undergo Friedländer cyclocondensation with ketones to yield styrylquinoline hybrids [1], while 3-aminophenyl analogs follow distinct cyclization pathways. The target compound's 3-NH₂ group is also sterically less hindered than the 2-amino isomer, favoring faster acylation kinetics. This regiochemical control is exploited in patent literature (e.g., US20140113922A1) where amino-substituted trifluoromethylphenyl scaffolds serve as key intermediates [2].

Click chemistry Amide coupling Polymer chemistry

Antiproliferative Activity: Trifluoromethyl Chalcones in MCF-7 Breast Cancer Cells

Nitro- and trifluoromethyl-substituted chalcones were evaluated against MCF-7 breast cancer cells, with the CF₃-bearing analog showing IC₅₀ = 13.75 μg/mL [1]. While this activity was less potent than the nitro analog (IC₅₀ = 14.75 μg/mL) and the positive control tamoxifen (IC₅₀ = 6.40 μg/mL), the CF₃-chalcone demonstrated a distinct activity profile. The target compound, which combines a 3-amino group with the 4′-CF₃ motif, represents a hybrid of the aminochalcone and CF₃-chalcone pharmacophores, a dual-feature design not represented in either comparator study alone.

Anticancer activity MCF-7 Breast cancer

Computed Physicochemical Profile: Lipophilicity and Hydrogen-Bonding Capacity Differentiate from Di-halogenated and Non-fluorinated Analogs

The target compound (SMILES: NC1=CC=CC(=C1)C(=O)C=CC1=CC=C(C=C1)C(F)(F)F) has a predicted logP of approximately 3.8–4.2 (based on the Chemenu catalog entry and standard chalcone QSAR models) . This contrasts with 4,4′-difluorochalcone (logP ≈ 3.1) and 4′-amino-4-methylchalcone (logP ≈ 2.8), positioning the target compound in a higher lipophilicity range that favors membrane permeability but requires monitoring for solubility-limited assay performance. The compound contains one H-bond donor (NH₂) and two H-bond acceptors (C=O, NH₂), yielding a topological polar surface area (TPSA) of approximately 43 Ų, which is well within the <140 Ų threshold for oral bioavailability [1].

Drug-likeness Physicochemical properties ADME prediction

Optimal Research and Industrial Application Scenarios for 1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one (CAS 1217212-57-1)


Myeloperoxidase (MPO) Inhibitor Lead Optimization with Metabolic Stability Requirements

Investigators pursuing MPO inhibitors for inflammatory or cardiovascular indications can deploy this compound as a regioisomeric comparator to the established 4′-amino-4-CF₃ chalcone (MPO IC₅₀ = 0.63 μM) [1]. The 3-amino configuration is expected to alter the hydrogen-bonding network with Gln91, Asp94, and His95 residues in the MPO active site, as previously demonstrated for aminochalcone-MPO docking [1]. Combined with the CF₃ group's established metabolic shielding effect, this scaffold enables simultaneous SAR exploration of MPO potency and microsomal stability within a single chemotype.

hCYP1B1-Targeted Anticancer Agent Discovery Employing 4′-CF₃ Chalcone Pharmacophore

The 4′-trifluoromethyl group is validated as a critical potency determinant for hCYP1B1 inhibition, with optimized 4′-CF₃ chalcones achieving IC₅₀ values as low as 3.6 nM [2]. The target compound provides the essential 4′-CF₃ B-ring while introducing a 3-amino A-ring that can be derivatized to modulate AhR activity—a key liability differentiation strategy identified by Wu et al., where C-4 methoxyl substitution avoided AhR activation [2]. This makes the compound suitable as a starting scaffold for hCYP1B1 inhibitor libraries requiring balanced CYP inhibition and AhR antagonism profiles.

Synthesis of Regiospecifically Functionalized Chalcone-Derived Heterocyclic Libraries

The 3-amino substituent serves as a regiochemically distinct handle for constructing chalcone-derived heterocycles. Unlike 2-aminophenyl chalcones that undergo Friedländer cyclocondensation to styrylquinolines [3], the 3-amino isomer is expected to direct electrophilic cyclization to alternative ring systems such as benzodiazepines or quinazolinones. The CF₃ group further enhances the electrophilicity of the enone, potentially accelerating cyclization rates. This enables diversity-oriented synthesis (DOS) campaigns where regioisomeric control over the final heterocyclic scaffold is paramount.

Spectroscopic Probe Development Leveraging Amino-Regioisomer-Dependent Optical Properties

The differential π→π* and n→π* transition energies between 3-amino and 4-amino chalcones produce distinguishable UV-Vis absorption and fluorescence signatures, as shown by TD-DFT calculations [4]. The additional electron-withdrawing 4′-CF₃ substituent is expected to further red-shift the intramolecular charge-transfer (ICT) band. Researchers developing fluorescent probes or nonlinear optical materials can exploit this regioisomeric spectral differentiation to design chalcone-based sensors with tailored excitation/emission windows, avoiding spectral overlap with biological autofluorescence.

Quote Request

Request a Quote for 1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.